molecular formula C14H17NO2 B1468517 (E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one CAS No. 1563117-65-6

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one

Cat. No.: B1468517
CAS No.: 1563117-65-6
M. Wt: 231.29 g/mol
InChI Key: ZKNCXLLNXYDSGB-VOTSOKGWSA-N
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Description

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one is an organic compound that features a pyrrolidine ring, a hydroxyl group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents.

    Attachment of the Tolyl Group: The tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Enone Structure: This can be achieved through aldol condensation reactions, where an aldehyde or ketone reacts with an enolate ion.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The enone structure can be reduced to form a saturated ketone.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a saturated ketone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a biochemical probe or in the study of enzyme mechanisms.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-hydroxypyrrolidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a tolyl group.

    (E)-1-(3-hydroxypyrrolidin-1-yl)-3-(p-tolyl)prop-2-en-1-one: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(o-tolyl)prop-2-en-1-one is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(E)-1-(3-hydroxypyrrolidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-11-4-2-3-5-12(11)6-7-14(17)15-9-8-13(16)10-15/h2-7,13,16H,8-10H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNCXLLNXYDSGB-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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